N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine
Overview
Description
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is an organic compound that features both a dimethylamino group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitroaniline with 2-(dimethylamino)ethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Reduction: 2-(Dimethylamino)ethyl(4-aminophenyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl(4-aminophenyl)amine: Similar structure but with an amino group instead of a nitro group.
2-(Dimethylamino)ethyl(4-chlorophenyl)amine: Contains a chloro group instead of a nitro group.
2-(Dimethylamino)ethyl(4-methylphenyl)amine: Features a methyl group instead of a nitro group.
Uniqueness
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both a dimethylamino group and a nitrophenyl group, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications in different fields.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-12(2)8-7-11-9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
BAGMQZQOPSFTHS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.